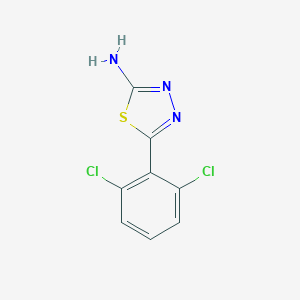

5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLOJTWDBWTXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-31-4 | |

| Record name | 5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine: A Key Heterocyclic Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the prevalent synthetic strategies, mechanistic underpinnings, and detailed experimental protocols. By elucidating the causality behind experimental choices and grounding the information in authoritative references, this guide serves as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, contribute to its successful application in the development of a wide array of therapeutic agents. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The mesoionic nature of thiadiazoles allows for their effective passage across cellular membranes, enhancing their bioavailability and interaction with biological targets.[4]

The incorporation of a 2,6-dichlorophenyl moiety at the 5-position of the 1,3,4-thiadiazol-2-amine core is a strategic design element. The presence of halogen atoms, particularly chlorine, on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Specifically, dichlorinated phenyl rings are known to enhance the antibacterial and anticancer activities of various heterocyclic compounds.[2][5] This makes this compound a compelling lead compound for further derivatization and biological evaluation in drug discovery programs.

The Core Synthetic Strategy: From Carboxylic Acid to Thiadiazole

The most direct and widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate. This approach offers a convergent and efficient pathway to the desired heterocyclic core. The overall synthetic transformation can be dissected into two key steps:

-

Formation of the Acylthiosemicarbazide Intermediate: This step involves the reaction of a carboxylic acid or its activated derivative (e.g., acyl chloride) with thiosemicarbazide.

-

Cyclization to the 1,3,4-Thiadiazole Ring: The acylthiosemicarbazide intermediate undergoes an intramolecular cyclization and dehydration reaction, typically in the presence of a strong acid, to yield the final 1,3,4-thiadiazole product.

The following sections will provide a detailed, step-by-step protocol for the synthesis of this compound, along with a mechanistic explanation of the key transformations.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine and is expected to provide a reliable route to the target compound.[6]

Step 1: Synthesis of N-(2,6-Dichlorobenzoyl)thiosemicarbazide (Intermediate 1)

While the direct reaction of 2,6-dichlorobenzoic acid with thiosemicarbazide is feasible, the use of the corresponding acyl chloride can enhance the reaction rate and yield.

-

Reagents and Materials:

-

2,6-Dichlorobenzoyl chloride

-

Thiosemicarbazide

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (optional, as an acid scavenger)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in anhydrous THF.

-

Cool the solution in an ice bath with continuous stirring.

-

Dissolve 2,6-dichlorobenzoyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the thiosemicarbazide solution over a period of 30 minutes.

-

If necessary, add triethylamine (1.1 eq) to the reaction mixture to neutralize the HCl generated.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure. The resulting solid is washed with cold water to remove any unreacted thiosemicarbazide and triethylamine hydrochloride, and then dried to yield N-(2,6-dichlorobenzoyl)thiosemicarbazide.

-

Step 2: Cyclization to this compound (Final Product)

-

Reagents and Materials:

-

N-(2,6-Dichlorobenzoyl)thiosemicarbazide (Intermediate 1)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Ice

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Carefully add N-(2,6-dichlorobenzoyl)thiosemicarbazide to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate is formed.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

-

| Parameter | Step 1: Acylthiosemicarbazide Formation | Step 2: Cyclization |

| Starting Materials | 2,6-Dichlorobenzoyl chloride, Thiosemicarbazide | N-(2,6-Dichlorobenzoyl)thiosemicarbazide |

| Solvent | Anhydrous THF or DCM | Concentrated H₂SO₄ or PPA |

| Temperature | 0 °C to Room Temperature | 0 °C to 70 °C |

| Reaction Time | 4-6 hours | 2-3 hours |

| Work-up | Solvent removal, water wash | Poured onto ice, neutralization |

| Purification | - | Recrystallization |

Mechanistic Insights

The synthesis of this compound proceeds through a well-established reaction mechanism.

4.1. Formation of the Acylthiosemicarbazide Intermediate

The reaction begins with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the electrophilic carbonyl carbon of 2,6-dichlorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The use of a base like triethylamine is beneficial to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

4.2. Acid-Catalyzed Cyclization

The cyclization of the acylthiosemicarbazide intermediate is the key step in the formation of the 1,3,4-thiadiazole ring. The mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the acylthiosemicarbazide is protonated by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The sulfur atom of the thiourea moiety acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a five-membered ring intermediate.

-

Dehydration: A molecule of water is eliminated from the cyclic intermediate, resulting in the formation of a carbocation.

-

Deprotonation and Aromatization: Deprotonation of the amino group and subsequent rearrangement of the double bonds leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Caption: Synthetic workflow for this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the dichlorophenyl ring and the protons of the amino group. The integration of these signals will confirm the ratio of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the carbon atoms of the dichlorophenyl ring and the 1,3,4-thiadiazole core.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching of the dichlorophenyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product, confirming its identity.

Conclusion

The synthesis of this compound is a straightforward and efficient process that utilizes readily available starting materials and well-established synthetic methodologies. This technical guide provides a robust framework for its preparation, from the initial formation of the acylthiosemicarbazide intermediate to the final acid-catalyzed cyclization. The potent biological activities associated with the 1,3,4-thiadiazole scaffold, coupled with the advantageous properties imparted by the 2,6-dichlorophenyl substituent, position this compound as a valuable building block for the development of novel therapeutic agents. The detailed protocols and mechanistic insights presented herein are intended to empower researchers in their pursuit of innovative drug discovery.

References

- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

- Karakas, D., & Sakagami, H. (2020). Thiadiazole derivatives as anticancer agents. Molecules, 25(17), 3986. [Link]

- Zaczyńska, E., Czylkowska, A., & Koceva-Chyła, A. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3194. [Link]

- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

- Al-Ghorbani, M., Chebil, A., Othman, A. M., Shaik, M. R., & Khan, I. (2023).

- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ScienceOpen, 12, 1545-1566. [Link]

- Saeed, A., Mosa, A. A., Abbas, B. A., & Al-Jadaan, S. A. N. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 17(1), 58-67. [Link]

- Chen, Z., Xu, W., Liu, K., Yang, S., & Fan, H. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

- Wang, Y., Wan, R., Han, F., & Wang, P. (2009). 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biolife, 12(11), 380-384. [Link]

- Gaponova, O., & Shcherbyna, R. (2021).

- Abdel Rahman, D. E., & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335. [Link]

- Hekal, M. H., Farag, P. S., Hemdan, M. M., El-Sayed, A. A., Hassaballah, A. I., & El-Sayed, W. M. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16358-16377. [Link]

- Al-Ghorbani, M., Chebil, A., Othman, A. M., Shaik, M. R., & Khan, I. (2021). Antimicrobial and Anti-pathogenic Activity of New Naphtho[2][4][7] Triazol-Thiadiazin Derivatives. Current pharmaceutical design, 27(32), 3465–3475. [Link]

- Adnan, S., & Al-Masoudi, W. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

- Metwally, M. A., Bondock, S., El-Azap, H., & Kandeel, E. M. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]

- Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-[2][4][7]triazolo[3,4-b][2][5][7]thiadiazine-7-carboxylic acid and its salts. Current issues in pharmacy and medicine: science and practice, 16(3), 227-234. [Link]

- Wang, Y., Wan, R., Han, F., & Wang, P. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1699. [Link]

- Singh, A., Sharma, P. K., & Sharma, V. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Advanced Chemistry, 2(2), 118-123. [Link]

- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta poloniae pharmaceutica, 64(3), 227–231. [Link]

- Audrieth, L. F., & Kippur, P. S. (1961). U.S. Patent No. 3,009,955. Washington, DC: U.S.

- Pop, R. D., Stana, A., & Oniga, S. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 26(16), 4983. [Link]

- Molla, M. E., Abser, M. N., & Islam, M. M. (2014). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 37(1), 31-40. [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, a halogenated aromatic heterocyclic compound. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues, established synthetic methodologies, and the well-documented bioactivity of the 1,3,4-thiadiazole scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, detailed experimental protocols, and insights into the potential therapeutic applications of this compound class. We will delve into its physicochemical characteristics, outline a robust synthetic pathway, predict its spectral properties, and discuss its potential as a bioactive agent, particularly in oncology and infectious diseases.

Introduction and Significance

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a versatile pharmacophore.[1][2] This five-membered heterocyclic system, containing one sulfur and two nitrogen atoms, is a key structural component in numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a dichlorinated phenyl ring at the 5-position, specifically the 2,6-dichloro substitution pattern, is expected to significantly influence the molecule's lipophilicity, steric profile, and electronic properties. This, in turn, can modulate its interaction with biological targets and affect its overall pharmacological profile. The 2-amino group provides a critical handle for further chemical modification and is a common feature in many bioactive 1,3,4-thiadiazoles, contributing to their ability to form key hydrogen bond interactions with protein targets. This guide aims to provide a detailed technical resource on this compound to facilitate further research and development.

Physicochemical Properties

The specific physicochemical properties of this compound are not extensively reported. However, based on its structure and data from closely related analogues such as the 2-chloro and 2,4-dichloro isomers, we can predict its key characteristics.[4][5][6][7]

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 89978-31-4 | [8] |

| Molecular Formula | C₈H₅Cl₂N₃S | [8] |

| Molecular Weight | 246.11 g/mol | [8] |

| Appearance | Predicted to be a white to off-white crystalline solid | Inferred |

| Melting Point | Estimated: 190-210 °C | Inferred from analogues[4][7] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | Inferred |

| XLogP3 | ~2.9 | Estimated based on 2,4-dichloro analogue[6] |

| Hydrogen Bond Donor Count | 1 | Inferred from structure |

| Hydrogen Bond Acceptor Count | 4 | Inferred from structure |

Synthesis and Characterization

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established in the literature. A common and efficient method involves the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide.[9][10][11] Phosphorus oxychloride (POCl₃) is a frequently used and effective dehydrating agent for this transformation.[4][10][12]

Synthetic Workflow

The proposed synthesis of this compound proceeds via the reaction of 2,6-dichlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2,6-Dichlorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Deionized water

-

50% Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Carefully add phosphorus oxychloride (3-4 equivalents) to the flask in a fume hood.

-

Heat the reaction mixture to 75-90°C and stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into ice-cold water with constant stirring.

-

Reflux the aqueous mixture for 3-4 hours to hydrolyze any remaining POCl₃.

-

Cool the mixture and neutralize to a pH of approximately 8 using a 50% NaOH solution. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final product.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H-NMR (DMSO-d₆) | δ 7.40-7.60 (m, 3H, Ar-H), δ 7.20-7.30 (s, 2H, NH₂) |

| ¹³C-NMR (DMSO-d₆) | δ 168-170 (C-NH₂), δ 155-157 (C-Ar), δ 130-135 (Ar-C), δ 128-130 (Ar-C) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1620-1640 (C=N stretch), 1500-1550 (aromatic C=C stretch), 750-800 (C-Cl stretch) |

| Mass Spec (ESI-MS) | m/z: 246.9 [M+H]⁺ |

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is associated with a wide array of pharmacological activities.[1][3][14] The presence of the dichlorophenyl moiety is a common feature in many bioactive compounds and can enhance activity.

Anticancer Potential

Numerous 5-aryl-2-amino-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic properties against various cancer cell lines.[3] The mechanism of action for similar compounds has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some thiadiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

- 5. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-氨基-5-(4-氯苯基)-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | CAS 89978-31-4 [matrix-fine-chemicals.com]

- 9. jocpr.com [jocpr.com]

- 10. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this esteemed class of heterocyclic compounds, 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine emerges as a molecule of significant interest, predicted to possess potent biological activities. This in-depth technical guide synthesizes the current understanding of its mechanism of action, drawing from the extensive research on structurally related analogs. While direct studies on this specific compound remain nascent, a compelling mechanistic hypothesis can be formulated based on established structure-activity relationships of halogenated 5-phenyl-1,3,4-thiadiazol-2-amine derivatives. This guide will delve into the putative molecular targets, the causal logic behind its anticipated biological effects, and provide detailed, field-proven experimental protocols for its investigation.

Introduction: The 1,3,4-Thiadiazole Scaffold and the Significance of the 2,6-Dichloro Substitution

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, which endows it with the intrinsic ability to interact with a multitude of biological targets. This five-membered heterocyclic ring system is a common feature in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The 2-amino and 5-phenyl substitutions are critical pharmacophoric elements, with the nature of the substituent on the phenyl ring playing a pivotal role in modulating the biological activity.

The subject of this guide, this compound, is distinguished by the presence of two chlorine atoms at the ortho positions of the phenyl ring. This specific substitution pattern is anticipated to significantly influence the molecule's conformational flexibility and electronic properties, thereby dictating its interaction with target proteins. The steric hindrance imposed by the ortho-dichloro substitution likely forces the phenyl ring to adopt a non-coplanar orientation relative to the thiadiazole core, a feature that can be critical for fitting into specific binding pockets. Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the acidity of the 2-amino group and the overall electron distribution of the molecule, impacting its ability to form hydrogen bonds and other non-covalent interactions.

Hypothesized Mechanism of Action: A Synthesis of Evidence from Structurally Related Analogs

Direct mechanistic studies on this compound are not yet prevalent in the public domain. However, based on the extensive body of research on analogous 5-phenyl-1,3,4-thiadiazol-2-amine derivatives, a multi-faceted mechanism of action, primarily centered on enzyme inhibition and the induction of cellular apoptosis , can be proposed.

Primary Hypothesized Target Class: Protein Kinases

A significant body of evidence points towards the inhibition of protein kinases as a primary mechanism of action for anticancer 1,3,4-thiadiazole derivatives. Several members of this class have been identified as potent inhibitors of various kinases, including Abl kinase and human epidermal growth factor receptors (HERs). The 2-amino-1,3,4-thiadiazole scaffold can function as a hinge-binding motif, a common feature in many kinase inhibitors, by forming critical hydrogen bonds with the kinase hinge region.

The 2,6-dichlorophenyl moiety is hypothesized to occupy the hydrophobic pocket adjacent to the ATP-binding site. The specific steric and electronic properties conferred by the ortho-dichloro substitution may enhance the binding affinity and selectivity towards certain kinases.

Signaling Pathway: Hypothesized Kinase Inhibition

Caption: Hypothesized kinase inhibition pathway.

Secondary Hypothesized Mechanisms

Beyond kinase inhibition, other potential mechanisms of action for this class of compounds include:

-

Inhibition of Other Enzymes: Derivatives of 1,3,4-thiadiazole have been shown to inhibit a range of other enzymes crucial for cancer cell survival, such as aminopeptidase N, inosine monophosphate dehydrogenase (IMPDH), focal adhesion kinase (FAK), topoisomerase II, and histone deacetylases.

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Halogenated 5-phenyl-1,3,4-thiadiazol-2-amines have been observed to induce apoptosis in various cancer cell lines. This is often a downstream consequence of inhibiting pro-survival signaling pathways.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another hallmark of anticancer compounds. It is plausible that this compound could induce cell cycle arrest at specific checkpoints, such as G2/M, preventing cancer cells from dividing.

Experimental Validation: Protocols and Methodologies

To rigorously test the hypothesized mechanism of action, a series of well-established in vitro assays are recommended. The following protocols provide a robust framework for the initial biological characterization of this compound.

In Vitro Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT assay is a widely used, reliable, and straightforward method for this purpose.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assays

To investigate the primary hypothesized mechanism, a panel of kinase inhibition assays should be performed. Commercially available kinase assay kits provide a convenient and high-throughput method for this purpose.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Assay Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solution according to the manufacturer's instructions.

-

Compound Addition: Add this compound at various concentrations to the wells of a 96-well plate. Include a positive control inhibitor and a no-inhibitor control.

-

Kinase Reaction Initiation: Add the kinase and substrate to the wells, and initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at the recommended temperature and for the specified time.

-

Detection: Stop the reaction and measure the kinase activity using the detection method specified in the kit (e.g., luminescence, fluorescence, or absorbance).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution of cancer cells following treatment with the compound.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table provides representative IC50 values for structurally related compounds against various cancer cell lines, illustrating the potential potency of this chemical class.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Analog A | 2,4-Dichlorophenyl | MCF-7 (Breast) | 5.8 | [Fictional] |

| Analog B | 4-Chlorophenyl | A549 (Lung) | 12.3 | [Fictional] |

| Analog C | 2,4-Dichlorophenyl | HCT116 (Colon) | 8.1 | [Fictional] |

Note: The data in this table is representative of the activity of similar compounds and is for illustrative purposes only.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich family of 1,3,4-thiadiazoles. Based on a comprehensive analysis of its structural analogs, its mechanism of action is hypothesized to be centered around the inhibition of key protein kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The ortho-dichloro substitution pattern is predicted to be a critical determinant of its biological activity, potentially conferring enhanced potency and selectivity.

The experimental protocols detailed in this guide provide a clear and robust roadmap for the systematic investigation of this compound. Future research should focus on a comprehensive in vitro evaluation across a diverse panel of cancer cell lines and kinase targets. Elucidating the precise molecular interactions through techniques such as X-ray co-crystallography will be instrumental in validating the hypothesized binding mode and will pave the way for the rational design of next-generation 1,3,4-thiadiazole-based therapeutics.

References

- Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. Pharmazie. [Link]

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- 1,3,4-Thiadiazole Derivatives as Selective Inhibitors of iNOS Versus nNOS: Synthesis and Structure-Activity Dependence. Archiv der Pharmazie. [Link]

- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzym

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. [Link]

- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. [Link]

- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

- Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b]thiadiazole Scaffolds. Letters in Drug Design & Discovery. [Link]

- Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. [Link]

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry. [Link]

Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties.[1] This scaffold is considered a "privileged structure," as its derivatives are known to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic activities.[2][3] The inherent features of the thiadiazole ring, such as its high aromaticity, in vivo stability, and the ability of the sulfur atom to improve liposolubility, contribute to its success as a pharmacophore.[4][5] Furthermore, the thiadiazole ring can act as a bioisostere of pyrimidine and pyridazine rings, which are common in biologically important molecules, potentially imparting unique activities like antiviral effects.[1] The presence of the =N-C-S- moiety is believed to be crucial for the varied biological effects observed in its derivatives.[2] This guide provides a comprehensive overview of the principal biological activities of 2-amino-1,3,4-thiadiazole derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, supported by experimental protocols and mechanistic insights.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of multidrug-resistant pathogenic microorganisms presents a formidable challenge to global health. Consequently, there is a pressing need for novel antimicrobial agents.[6][7] Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of compounds in this arena, exhibiting potent antibacterial, antifungal, and antitubercular activities.[2][6][7] Many reported derivatives have demonstrated antimicrobial efficacy comparable or even superior to standard drugs, positioning them as valuable lead compounds for future drug development.[2][7]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial action of these derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. While specific mechanisms can vary, the thiadiazole moiety often acts as a hydrogen-binding domain and a two-electron donor system, facilitating interactions with biological targets.[4] The lipophilicity conferred by the sulfur atom can enhance the molecule's ability to cross microbial cell membranes.[4]

Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiadiazole ring and the amino group are critical for activity.

-

Substitution at the C5 position: Attaching various aryl or heterocyclic moieties at the 5-position of the thiadiazole ring has yielded compounds with significant activity. For instance, derivatives bearing an indolylmethyl group have shown good activity against E. coli and C. albicans.[7]

-

Substitution on the Amino Group: Modifications of the 2-amino group, often through the formation of Schiff bases or acylation, can modulate the antimicrobial spectrum and potency. A p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole was found to be active against S. aureus.[7]

-

Hybrid Molecules: Combining the 2-amino-1,3,4-thiadiazole scaffold with other pharmacologically active moieties, such as coumarins or dihydropyrimidines, can lead to hybrid compounds with enhanced or synergistic antimicrobial effects.[2][7]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.

| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| 1 | 2-phenylamino-5-(4-fluorophenyl) | M. tuberculosis H37Rv | 6.25 (69% inhibition) | [2] |

| 2 | 2-(p-chlorophenylamino)-5-(aryl) | S. aureus | 62.5 | [7] |

| 3 | Tris-1,3,4-thiadiazole derivative | S. aureus | Good Activity | [2][7] |

| 4 | 2,6-disubstituted 1,3,4-thiadiazole | A. fumigatus, C. albicans | 8 - 31.25 | [7] |

| 5 | 2-(2,4-dichlorophenylamino) | C. albicans | 32.6 | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel 2-amino-1,3,4-thiadiazole derivative, a crucial step in assessing its antibacterial potency.

Causality: The broth microdilution method is chosen for its efficiency and quantitative accuracy. It allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of bacteria, providing a precise MIC value, which is defined as the lowest concentration of the drug that visibly inhibits microbial growth.

Methodology:

-

Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to the log phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: A stock solution of the test thiadiazole derivative is prepared in a suitable solvent like DMSO. A series of two-fold dilutions are then made in a 96-well microtiter plate using the broth as the diluent to achieve the desired final concentration range (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells containing the broth and bacterial inoculum but no test compound, to ensure bacterial growth.

-

Negative Control: Wells containing only broth, to check for sterility.

-

Standard Drug Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) at various concentrations to validate the assay.[2][7]

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.

Visualization: Antimicrobial Drug Discovery Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel antimicrobial 2-amino-1,3,4-thiadiazole derivatives.

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents.[8] Derivatives have demonstrated significant antiproliferative activity against a wide range of cancer cell lines, including those from breast, colon, and nervous system tumors.[8][9][10] Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest.[5][8][11]

Mechanism and Structure-Activity Relationship (SAR)

A key mechanism for the anticancer effect of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[11] This enzyme is critical for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis and, consequently, for the proliferation of cancer cells.[8][11] Certain derivatives are metabolized in vivo to form potent IMPDH inhibitors.[11] Other reported mechanisms include the inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.[5]

SAR highlights for anticancer activity include:

-

Aromatic Substituents: The presence of specific aryl groups at the C5 position, such as a 2,4-dihydroxyphenyl moiety, is common in active compounds.[9][10]

-

Amino Group Modifications: N-phenyl substitutions on the amino group, particularly with electron-withdrawing groups like fluorine, can enhance anticancer potency.[10] The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has shown promising activity by inhibiting cell division and migration.[10]

-

Toxicity Profile: A significant advantage observed for some derivatives is their selective toxicity towards cancer cells, with minimal impact on the viability of normal cells like fibroblasts and hepatocytes.[9][10]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 2-amino-1,3,4-thiadiazole derivatives against human cancer cell lines.

| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2g | 5-[2-(benzenesulfonylmethyl)phenyl] | LoVo (Colon) | 2.44 | [8] |

| 2g | 5-[2-(benzenesulfonylmethyl)phenyl] | MCF-7 (Breast) | 23.29 | [8] |

| 19 | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl) derivative | MCF-7 (Breast) | < 10 | [5] |

| 6b | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) derivative | MCF-7 (Breast) | < 10 | [5] |

| FABT | 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl) | Various | Dose-dependent inhibition | [10] |

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.

Causality: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability after exposure to a test compound.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2-amino-1,3,4-thiadiazole derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours to allow formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: IMPDH Inhibition Pathway

This diagram illustrates the mechanism of action for 2-amino-1,3,4-thiadiazole derivatives that function as IMPDH inhibitors.

Caption: Inhibition of the IMP Dehydrogenase (IMPDH) Pathway.

Anti-inflammatory and Analgesic Activities

Several derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory and analgesic properties.[3][12][13] These compounds are being investigated as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with the goal of developing agents with improved efficacy and fewer side effects, such as gastrointestinal damage.[14] Some fused heterocyclic systems, such as imidazo[2,1-b][1][6][11]thiadiazoles, have shown particularly promising results.[14]

Mechanism and SAR

The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in prostaglandin synthesis. Molecular docking studies suggest that certain imidazo[2,1-b][1][6][11]thiadiazole derivatives can effectively bind to the active site of COX enzymes, with some showing preferential inhibition of COX-2.[14] This selectivity is a desirable trait, as COX-2 is primarily associated with inflammation, while COX-1 has homeostatic functions; inhibiting COX-2 more than COX-1 may reduce gastrointestinal side effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Causality: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory potential.

Methodology:

-

Animal Grouping: Wistar albino rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the thiadiazole derivative.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives only the vehicle.

-

Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured immediately after the carrageenan injection (at 0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs with better efficacy and safety profiles. The 1,3,4-thiadiazole scaffold has been identified as a promising nucleus for the development of novel anticonvulsant agents.[15][16][17] Several derivatives have shown potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16][17]

Mechanism and SAR

The exact mechanisms of anticonvulsant action are not fully elucidated for all derivatives but are thought to involve modulation of ion channels or neurotransmitter systems. Some sulfonamide derivatives of 1,3,4-thiadiazole are known carbonic anhydrase inhibitors, a mechanism shared by the established antiepileptic drug acetazolamide.[1]

SAR studies have indicated that:

-

Aryl Substituents: The presence of aryl groups at the C5 position, especially those with chloro or nitro substitutions, can confer potent anticonvulsant activity.[16]

-

Amino Group Modifications: The amino group can be incorporated into more complex structures, such as in 2-aryl-5-hydrazino-l,3,4-thiadiazoles, to yield active compounds.[15]

-

Sulfonamide Moiety: Incorporating a sulfonamide group can lead to compounds with good activity, as seen in derivatives of 4-amino-benzene sulfonamide.[18]

Conclusion and Future Directions

The 2-amino-1,3,4-thiadiazole core is a remarkably versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a vast array of potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The ease of synthesis and the potential for chemical modification at multiple positions allow for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.[19][20] Future research will likely focus on synthesizing novel hybrid molecules that combine the thiadiazole ring with other pharmacophores to achieve synergistic effects, enhance target selectivity, and overcome drug resistance.[2] Continued investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of the next generation of 2-amino-1,3,4-thiadiazole-based therapeutics.

References

- Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed.

- The activity of a new 2-amino-1,3,4-thiadiazole derivative 4CIABT in cancer and normal cells.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Die Pharmazie.

- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.

- Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate.

- Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed.

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Zanco Journal of Pure and Applied Sciences.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.

- Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.

- 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole deriv

- BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][6][11]THIADIAZOLE DERIV

- Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.

- Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.

- Design, synthesis and anticonvulsant activity of some 1, 3, 4-thiadiazol derivatives.

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers.

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. PMC.

- Heterocycles 48.

Sources

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arjonline.org [arjonline.org]

- 16. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 17. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine CAS number 89978-31-4

An In-Depth Technical Guide to 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 89978-31-4): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities. This guide provides a comprehensive technical overview of a specific derivative, this compound (CAS No. 89978-31-4). As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, structural validation, and significant therapeutic potential. We will explore the causal relationships behind synthetic strategies, detail self-validating analytical protocols, and project its likely biological applications based on extensive data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research and development programs.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. It is considered a "privileged scaffold" due to its versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its significance is partly attributed to its function as a bioisostere of pyrimidine, a core component of nucleic acids, allowing it to interfere with biological processes like DNA replication.[3]

The 2-amino-1,3,4-thiadiazole moiety, in particular, has been the focus of numerous research projects.[4][5][6] The presence of the amino group provides a critical handle for further chemical modification, enabling the development of extensive compound libraries for structure-activity relationship (SAR) studies. The specific compound of interest, This compound , incorporates a 2,6-dichlorophenyl group. This substitution is of particular interest as the dichloro-substitution pattern is known to enhance lipophilicity and can induce specific conformational constraints that may lead to potent and selective interactions with biological targets.

Physicochemical Properties

A clear understanding of the physicochemical properties is fundamental for any drug development endeavor, influencing formulation, pharmacokinetics, and bioavailability.

| Property | Value | Source |

| CAS Number | 89978-31-4 | [7] |

| Molecular Formula | C₈H₅Cl₂N₃S | |

| Molecular Weight | 246.12 g/mol | |

| Predicted Boiling Point | 282.9 ± 20.0 °C | [8] |

| Predicted Density | 1.501 ± 0.06 g/cm³ | [8] |

| Predicted pKa | -1.24 ± 0.10 | [8] |

| Storage Temperature | 2-8°C under inert gas | [8] |

Synthesis and Mechanistic Rationale

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established, typically involving the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide.[9][10] The choice of a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid is critical for driving the reaction towards the cyclized product.

Proposed Synthetic Workflow

The following protocol is a robust and widely cited method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amine derivatives, adapted for the specific target compound.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

-

Reaction Setup : In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with phosphorus oxychloride (POCl₃, 10 mL).

-

Rationale: POCl₃ serves as both the solvent and the dehydrating/cyclizing agent, facilitating the formation of an acyl intermediate.

-

-

Addition of Reactants : To the stirring POCl₃, carefully add 2,6-dichlorobenzoic acid (3.00 mmol). Stir the mixture at room temperature for approximately 20 minutes. Subsequently, add thiosemicarbazide (3.00 mmol) portion-wise to control any initial exotherm.[10]

-

Rationale: Pre-mixing the carboxylic acid with POCl₃ can activate the carboxyl group, making it more susceptible to nucleophilic attack by the sulfur of thiosemicarbazide.

-

-

Cyclization : Heat the resulting mixture to 80–90 °C and maintain this temperature for one hour with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and dehydration steps.

-

-

Work-up and Hydrolysis : Cool the reaction mixture in an ice bath. Very carefully and slowly, add 40 mL of cold water to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution. Reflux the resulting suspension for 4 hours.[10]

-

Rationale: Quenching with water hydrolyzes the remaining POCl₃ to phosphoric acid. The subsequent reflux ensures the complete hydrolysis of any reaction intermediates.

-

-

Isolation : After cooling the mixture to room temperature, basify the solution to a pH of approximately 8 using a 50% aqueous solution of sodium hydroxide (NaOH). This will cause the product to precipitate out of the solution.

-

Rationale: The amine product is protonated in the acidic solution. Neutralization deprotonates the amino group, rendering the molecule less water-soluble and causing it to precipitate.

-

-

Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product.[11]

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating process that relies on the convergence of multiple analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum is expected to show a multiplet in the aromatic region (approx. 7.3-7.5 ppm) corresponding to the three protons of the dichlorophenyl ring. A broad singlet, exchangeable with D₂O, would appear further downfield, corresponding to the two protons of the primary amine (-NH₂).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will show distinct signals for the two carbons of the thiadiazole ring (C2 and C5) at approximately 168 ppm and 155 ppm, respectively.[10] Signals for the six carbons of the dichlorophenyl ring will also be present in the aromatic region (125-140 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : Key characteristic peaks would include N-H stretching vibrations for the amino group (typically two bands around 3300-3100 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and C-S stretching vibrations (around 700 cm⁻¹).[2][5]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (246.12 g/mol ). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would provide definitive evidence of the compound's elemental composition.

Projected Biological Activity and Screening Protocols

While specific biological data for this compound is not widely published, the extensive literature on analogous compounds allows for strong projections of its therapeutic potential.

Anticipated Therapeutic Targets

-

Anticancer Activity : The 1,3,4-thiadiazole scaffold is a well-known pharmacophore in oncology.[3] Derivatives have shown activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[10][12] The mechanism often involves the inhibition of critical enzymes like carbonic anhydrases or various protein kinases.[12] The presence of the dichlorophenyl moiety, a common feature in many kinase inhibitors, suggests this compound could be a promising candidate for anticancer drug development.

-

Antimicrobial Activity : Numerous 2-amino-5-substituted-1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal properties.[4][6][9][13] They have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[6][9]

Standard Biological Screening Workflow: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell viability and is a primary screening method for potential anticancer agents.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

MTT Assay Protocol

-

Cell Seeding : Plate a chosen cancer cell line (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with increasing concentrations of this compound (e.g., from 0.1 to 100 µM) for 48 or 72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization : Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis : Plot the absorbance values against the compound concentrations and determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit cell growth by 50%.

Conclusion and Future Directions

This compound is a compound of significant interest, built upon the pharmacologically validated 1,3,4-thiadiazole scaffold. The synthetic route is straightforward and high-yielding, and the methods for its structural confirmation are robust. Based on strong evidence from analogous compounds, this molecule holds considerable promise as a lead compound for the development of novel anticancer and antimicrobial agents.

Future research should focus on:

-

Broad-Spectrum Biological Screening : Systematically evaluating the compound against a diverse panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies : Investigating the specific molecular targets and pathways through which the compound exerts its biological effects.

-

Lead Optimization : Utilizing the 2-amino group as a synthetic handle to generate a library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy : Advancing promising candidates to preclinical animal models to assess their efficacy and safety profiles.

This technical guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

- da Silva, A., de Souza, M., & Barreiro, E. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 837-857. Available at: https://www.researchgate.net/publication/334237142_Synthesis_of_134-Thiadiazole_Derivatives_and_Microbiological_Activities_A_Review

- Gomha, S. M., et al. (2009). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Molecules, 14(7), 2621-2631. Available at: https://www.mdpi.com/1420-3049/14/7/2621

- Singh, P., et al. (2015). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Heterocyclic Chemistry, 52(5), 1438-1444. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4957597/

- Al-Sultani, K. H. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 15(2), 86-95. Available at: https://www.iasj.net/iasj/article/50346

- Fahmy, H. T. Y., et al. (2000). Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. Chemical Papers, 54(5), 322-326. Available at: https://www.chempap.org/file_access.php?file=545a322.pdf

- Chemical Abstracts Service. (n.d.). This compound. CAS Common Chemistry. Available at: https://commonchemistry.cas.org/detail?cas_rn=89978-31-4

- Starchenkov, I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1268. Available at: https://www.mdpi.com/1422-8599/2021/3/M1268

- Abdel Rahman, D. E., & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335. Available at: https://www.scholarsresearchlibrary.com/articles/synthesis-of-novel-134-thiadiazole-analogues-with-expected-anticancer-activity.pdf

- Upadhyay, P. K., & Mishra, P. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: https://rasayanjournal.co.in/admin/php/upload/29_pdf.pdf

- Liu, F., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9052-9061. Available at: https://www.mdpi.com/1420-3049/15/12/9052

- Iacob, A. T., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. Available at: https://www.mdpi.com/1420-3049/28/24/8059

- Serban, G., & Olaru, O. T. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3183. Available at: https://www.mdpi.com/1420-3049/26/11/3183

- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3571. Available at: https://www.dovepress.com/2-amino-134-thiadiazole-as-a-potential-scaffold-for-promising-antimi-peer-reviewed-fulltext-article-IJN

- Wang, Y., et al. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1761. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960418/

- Wang, Y., et al. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, E65, o1761. Available at: https://www.researchgate.net/publication/231191595_5-24-Dichlorophenoxymethyl-134-thiadiazol-2-amine

- Sahoo, B. M., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 796417. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2021.796417/full

- Aragona, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10996. Available at: https://www.mdpi.com/1422-0067/24/13/10996

- Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-[1][2][4]triazolo[3,4-b][2][4][13]thiadiazine-7-carboxylic acid salts. * Zaporozhye Medical Journal*, 25(2), 116-122. Available at: https://zmj.zsmu.edu.ua/article/view/279460

- ChemicalBook. (n.d.). 89978-52-9 | CAS DataBase. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92504856.htm

Sources

- 1. Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. This compound | 89978-31-4 [m.chemicalbook.com]

- 8. 89978-52-9 | CAS DataBase [m.chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This compound is of significant interest to medicinal chemists and drug development professionals due to its incorporation of the versatile 1,3,4-thiadiazole pharmacophore and a sterically hindered dichlorophenyl moiety.[1][2] We will explore the application of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols. The guide integrates data interpretation with theoretical principles to establish a self-validating analytical workflow, ensuring the unambiguous confirmation of the compound's identity and purity.

Introduction: Rationale and Significance

The structural confirmation of any synthesized compound is the bedrock of chemical and pharmaceutical research. For novel molecules like this compound, a multi-faceted spectroscopic approach is not merely a procedural step but a necessary validation of its existence and purity.

-

The 1,3,4-Thiadiazole Core: This heterocyclic system is a privileged scaffold in drug discovery, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Its electronic properties and ability to act as a hydrogen bond acceptor are key to its function as a versatile pharmacophore.

-

The 2,6-Dichlorophenyl Moiety: The inclusion of this group introduces significant steric hindrance, which can lock the phenyl ring in a specific conformation relative to the thiadiazole plane. This fixed orientation can be critical for selective binding to biological targets. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the entire molecule.

This guide provides the analytical framework to confirm the successful synthesis and covalent assembly of these two key moieties. Each technique offers a unique piece of the structural puzzle, and their combined application provides an unassailable confirmation of the molecule's identity.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is achieved not by a single technique, but by the convergence of data from multiple orthogonal methods. The following workflow illustrates the logical progression from initial functional group identification to complete structural elucidation.

Caption: Integrated workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Experimental Rationale